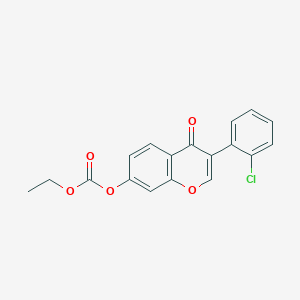![molecular formula C17H21ClN6O B5558266 (1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)
(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds, such as those involving pyrazolo[3,4-d]pyrimidine cores, indicates that the synthesis of such molecules often involves intricate reactions, including intramolecular stacking influenced by substituents like chloro- or cyano-groups, as seen in studies by Avasthi et al. (2009). These synthesis pathways can be influenced by the presence of different groups, affecting the final molecular structure through intramolecular and supramolecular interactions, including π–π, Cl…π, and C–H…N interactions (Avasthi et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds with diazabicyclo[3.2.2]nonane cores is characterized by the potential for intramolecular π-π interactions, as seen in related compounds. These interactions can significantly influence the overall molecular conformation and stability, leading to unique structural characteristics that can be elucidated through techniques like X-ray crystallography (G. Biswas et al., 1995).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be influenced by its diazabicyclo[3.2.2]nonane core, as seen in the facile synthesis of pyrimido[4,5-d]pyrimidinones and related derivatives. These reactions often proceed under mild conditions, indicating the compound's reactivity and potential for forming diverse chemical structures (O. Goli-Jolodar & F. Shirini, 2017).
Physical Properties Analysis
The physical properties, such as solubility and melting point, of diazabicyclo[3.2.2]nonane-based compounds can be inferred from related research. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science and chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential aspects of this compound's analysis. For instance, the Mannich reaction has been used to synthesize N,S-containing heterocycles, suggesting a method for producing functionally substituted diazabicyclo[3.2.2]nonane derivatives, showcasing the compound's versatile chemical behavior (V. Dotsenko et al., 2007).
Aplicaciones Científicas De Investigación
Preparation of New Compounds
- Ionic Liquids and Catalysis : A study by Shirini, Langarudi, and Daneshvar (2017) focused on the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives using a new acidic ionic liquid. These compounds are significant for their biological activity, especially in pharmaceuticals (Shirini et al., 2017).
Synthesis Techniques
- Nano-Sized Acid Catalysts : A novel nano-sized Brönsted acid catalyst was developed for synthesizing pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones, showcasing a green and efficient synthesis method (Goli-Jolodar & Shirini, 2017).
Material Functionalization
- Carbon Nanotube Functionalization : Research by Pourhasan and Shameli (2019) demonstrated the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of pyrano[2,3-d]pyrimidinone derivatives, which were then used to functionalize multi-walled carbon nanotubes (Pourhasan & Shameli, 2019).
Antiviral Activities
- Pyridopyrazolotriazines : Attaby et al. (2007) synthesized a range of heterocyclic compounds, including pyrazolo[3,4-b]pyridin-3-ylphenylthiourea derivatives, to evaluate their antiviral activities. These derivatives offer potential in drug research for antiviral applications (Attaby et al., 2007).
Environmental and Green Chemistry
- Silica-Supported Ionic Liquid Catalyst : Hasaninejad et al. (2013) used a silica-supported ionic liquid catalyst for the synthesis of benzo[b]pyran derivatives, highlighting an environmentally friendly approach (Hasaninejad et al., 2013).
Propiedades
IUPAC Name |
3-(4-chloropyrazol-1-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c18-14-8-21-23(11-14)7-4-16(25)24-10-13-2-3-15(24)12-22(9-13)17-19-5-1-6-20-17/h1,5-6,8,11,13,15H,2-4,7,9-10,12H2/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPGWNHGLVQCLJ-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN3C=C(C=N3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=C(C=N3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)
![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)
![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)